molecular formula C13H23Cl2N3 B2994411 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride CAS No. 2320143-01-7

1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B2994411
CAS No.: 2320143-01-7
M. Wt: 292.25
InChI Key: BQINSBAEOIVQNY-UHFFFAOYSA-N
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Description

1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a useful research compound. Its molecular formula is C13H23Cl2N3 and its molecular weight is 292.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

Piperidine derivatives are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, often by binding to specific receptors or enzymes, thereby modulating their activity . The exact interaction would depend on the specific target and the structure of the compound.

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways depending on their specific targets . These could include pathways related to cell growth and proliferation, inflammation, pain perception, and more.

Pharmacokinetics

Piperidine derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . The exact pharmacokinetic properties would depend on the specific structure of the compound and could influence its bioavailability and therapeutic efficacy.

Result of Action

Based on the known therapeutic applications of piperidine derivatives, the effects could include inhibition of cell growth and proliferation in the case of anticancer activity, reduction of inflammation and pain perception in the case of anti-inflammatory and analgesic activity, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual patient factors such as age, sex, genetic factors, and health status can also influence the compound’s efficacy and potential side effects .

Biological Activity

1-[(Piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exhibit antidepressant and anxiolytic effects. A study found that derivatives of benzodiazole show significant activity in reducing anxiety-like behavior in rodent models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

Anticonvulsant Activity

Similar compounds have demonstrated anticonvulsant properties in various studies. For instance, benzodiazole derivatives have been evaluated for their efficacy against seizures induced by pentylenetetrazol (PTZ) in animal models. The results indicated that these compounds could significantly prolong the latency to seizure onset and reduce seizure severity .

Antimicrobial Properties

Some derivatives of the benzodiazole class have shown promising antimicrobial activity against a range of bacteria and fungi. For example, studies suggest that modifications in the piperidine ring can enhance the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Study 1: Antidepressant Activity

In a controlled trial involving rodent models, a derivative of the compound was administered at varying doses. The results indicated a dose-dependent reduction in depression-like symptoms as measured by the forced swim test (FST) and tail suspension test (TST). The most effective dose was found to be 10 mg/kg, which significantly outperformed the control group treated with saline .

Study 2: Anticonvulsant Efficacy

A series of experiments tested the anticonvulsant potential of related compounds using the PTZ model. Results showed that certain structural modifications led to enhanced protective effects against seizures. Compounds with a piperidine substituent exhibited higher efficacy compared to those without this modification .

Pharmacological Profile

Activity Mechanism Reference
AntidepressantSerotonin and norepinephrine modulation
AnxiolyticGABAergic system interaction
AnticonvulsantInhibition of excitatory neurotransmission
AntimicrobialDisruption of bacterial cell walls

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h10-11,14H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQINSBAEOIVQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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